(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(5,7-dimethyl-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-5-19-13-9-11(2)8-12(3)15(13)23-17(19)18-16(20)14-10-21-6-7-22-14/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULGERHWAPMGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=COCCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a dioxine ring. The presence of substituents such as dimethyl and propyl groups enhances its lipophilicity and may influence its biological interactions.
1. PARP Inhibition
One of the primary biological activities of this compound is its ability to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is crucial for DNA repair mechanisms, and its inhibition can lead to the accumulation of DNA damage in cancer cells, making it a target for anticancer therapies.
- IC50 Values:
2. Anti-inflammatory Activity
The compound has shown potential in modulating the generation of prostaglandin E2 (PGE2) , which is implicated in inflammatory processes. In vitro studies indicated that derivatives of benzothiazoles could effectively suppress PGE2 production in stimulated rat mesangial cells.
- EC50 Values:
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50/EC50 (μM) | Reference |
|---|---|---|---|
| This compound | PARP1 Inhibition | 5.8 | |
| Similar Benzothiazole Derivatives | PGE2 Suppression | 0.118 - 0.177 | |
| Other Benzothiazole Compounds | Antitubercular Activity | Various |
Structure-Activity Relationship (SAR)
The exploration of SAR has revealed that modifications to the benzothiazole and dioxine rings can significantly impact biological activity. For instance:
Scientific Research Applications
PARP Inhibition
One of the primary applications of this compound is its role as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) . This enzyme is crucial for DNA repair mechanisms, and its inhibition can lead to the accumulation of DNA damage in cancer cells, making it a target for anticancer therapies.
- IC50 Value : 5.8 µM
Anti-inflammatory Activity
The compound has shown potential in modulating the production of prostaglandin E2 (PGE2) , which is involved in inflammatory processes. In vitro studies indicated that derivatives of benzothiazoles could effectively suppress PGE2 production in stimulated rat mesangial cells.
- EC50 Values : Ranges from 0.118 to 0.177 µM for related compounds.
Summary of Biological Activities
| Compound | Activity Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| This compound | PARP1 Inhibition | 5.8 | |
| Similar Benzothiazole Derivatives | PGE2 Suppression | 0.118 - 0.177 | |
| Other Benzothiazole Compounds | Antitubercular Activity | Various |
Structure-Activity Relationship (SAR)
Exploration of the structure-activity relationship has revealed that modifications to the benzothiazole and dioxine rings can significantly impact biological activity. For instance:
- Increasing lipophilicity generally enhances membrane permeability and bioavailability.
- Substituents such as dimethyl and propyl groups have been shown to influence binding affinity to biological targets.
Case Study 1: Anticancer Potential
A study investigated the effects of (Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide on various cancer cell lines. The results indicated significant cytotoxic effects correlated with PARP inhibition, suggesting potential utility in cancer therapeutics.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, this compound was tested for its ability to modulate inflammatory cytokines in vitro. Results demonstrated a marked reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
